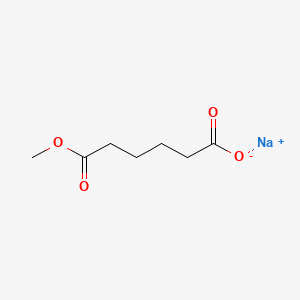
Sodium monomethyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium monomethyl adipate is a chemical compound with the molecular formula C7H11NaO4. It is the sodium salt of monomethyl adipate, which is a monoester of adipic acid. This compound is known for its role as a metabolite and plasticizer, and it has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium monomethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid: One common method involves the esterification of adipic acid with methanol in the presence of an acid catalyst.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of adipic acid esters using bioactive enzymes such as pork liver lipase.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous cation exchange resins. The process includes immersing the resin in acid and alkali solutions, followed by esterification of adipic acid with methanol in the presence of the pretreated resin. The product is then neutralized with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium monomethyl adipate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to adipic acid and methanol under acidic or basic conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and either an acid or base catalyst.
Oxidation and Reduction: Specific reagents depend on the desired transformation.
Major Products:
Esterification: Produces various esters.
Hydrolysis: Yields adipic acid and methanol.
Scientific Research Applications
Sodium monomethyl adipate has a wide range of applications in scientific research:
Biology: It serves as a metabolite in biochemical studies.
Medicine: It is involved in the synthesis of potential antitumor agents.
Industry: It is used as a plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of sodium monomethyl adipate involves its role as a metabolite and plasticizer. It interacts with various molecular targets and pathways, although specific details on its molecular targets are limited. Its effects are primarily due to its chemical structure, which allows it to participate in various biochemical and industrial processes .
Comparison with Similar Compounds
Monomethyl Adipate: The parent compound, which is the monomethyl ester of adipic acid.
Dimethyl Adipate: Another ester of adipic acid, used in similar applications.
Adipic Acid: The dicarboxylic acid from which these esters are derived.
Uniqueness: Sodium monomethyl adipate is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
5877-45-2 |
|---|---|
Molecular Formula |
C7H11NaO4 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Na/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
XWMAGYLNUHTFKC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















